
2,2,2-Trifluoroethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2,2,2-Trifluoroethyl 7-phenyl-1,4-thiazepane-4-carboxylate 1,1-dioxide” is a complex organic molecule. It contains a trifluoroethyl group, a phenyl group, a thiazepane ring, and a carboxylate group. The presence of these functional groups suggests that this compound could have interesting chemical properties .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
The transformation involving the incorporation of trifluoromethyl groups into chemical structures is a key area of interest due to the unique properties these groups impart to molecules, such as increased lipophilicity and metabolic stability. One study highlighted the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides, showcasing a method to introduce trifluoromethyl groups into benzo[e][1,2]thiazine scaffolds. This transformation proceeds under mild conditions, offering moderate to good yields, demonstrating the utility of trifluoromethyl groups in synthetic chemistry (Q. Xiao, J. Sheng, Zhiyuan Chen, Jie Wu, 2013).
Electrochemical Carboxylation
Electrochemical methods for carbon dioxide fixation have garnered attention for their potential in sustainable chemistry. A notable application in this domain involves the synthesis of carboxylic acids through electrochemical carboxylation. This method has proven effective for the fixation of carbon dioxide into valuable organic compounds, highlighting the broader applicability of trifluoromethylated compounds in synthesizing complex molecules, including non-steroidal anti-inflammatory agents and various phenylacetic and phenylpropanoic acids (H. Senboku, 2021).
Optoelectronic Properties
The synthesis of thiophene 1,1-dioxides and the tuning of their optoelectronic properties is another area of research that has seen contributions from trifluoromethylated compounds. By introducing electron-withdrawing or donating substituents, researchers can significantly influence the electronic characteristics of these molecules, which is critical for developing materials with tailored properties for electronic and photonic applications (Chia-Hua Tsai, Danielle N. Chirdon, Andrew B. Maurer, S. Bernhard, Kevin J. T. Noonan, 2013).
Glycosylation Processes
In the realm of bioorganic chemistry, the synthesis and glycosylation of a series of 6-mono-, di-, and trifluoro analogs of S-phenyl 2,3,4-tri-O-benzyl-D- or L-thiorhamnopyranoside have been explored. These processes, critical for the synthesis of complex carbohydrates, showcase how fluorine substituents can affect the stereochemical outcome of glycosylation reactions. The increased stability of glycosyl triflates with fluorine substituents highlights the role of trifluoromethyl groups in enhancing reaction efficiency and selectivity (D. Crich, O. Vinogradova, 2007).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl 1,1-dioxo-7-phenyl-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4S/c15-14(16,17)10-22-13(19)18-7-6-12(23(20,21)9-8-18)11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQPLNLJAUJLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2944893.png)
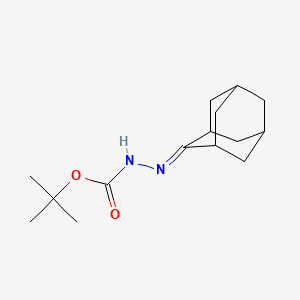
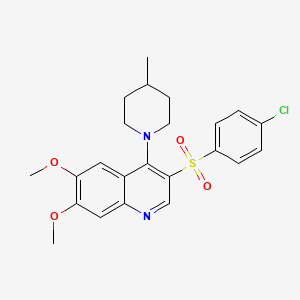
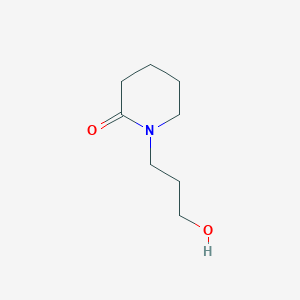
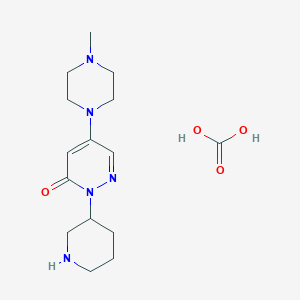
![N-(2,6-dimethylphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2944903.png)

![2-[(2-chloro-4,5-dimethoxyphenyl)amino]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2944905.png)
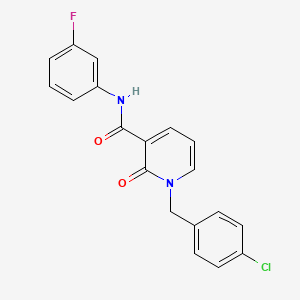
![4-cyano-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2944908.png)

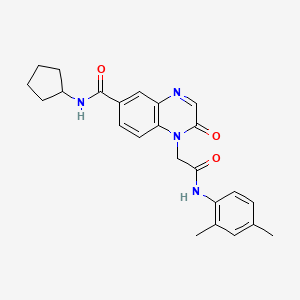
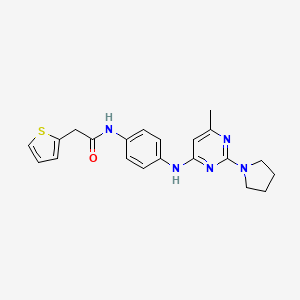
![(6-Methylspiro[2.5]octan-6-yl)methanamine;hydrochloride](/img/structure/B2944914.png)
